6-Nitroindole-3-acetic Acid

Catalog No.
S12804289
CAS No.
79473-06-6
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitroindole-3-acetic Acid

CAS Number

79473-06-6

Product Name

6-Nitroindole-3-acetic Acid

IUPAC Name

2-(6-nitro-1H-indol-3-yl)acetic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14)

InChI Key

UWIIUZCZYMXUQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O

6-Nitroindole-3-acetic acid is a derivative of indole-3-acetic acid, characterized by the presence of a nitro group at the 6-position of the indole ring. Its molecular formula is C₁₀H₈N₂O₄, and it has a molecular weight of approximately 220.18 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Reduction: It can be reduced to form 6-aminoindole-3-acetic acid using reagents such as palladium on carbon or sodium borohydride.
  • Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions .

This compound exhibits a range of biological activities:

  • Plant Growth Regulation: It has been studied for its role in regulating plant growth and development, particularly through interactions with plant hormones.
  • Pharmaceutical Potential: Research indicates that it may have anti-cancer and anti-inflammatory properties, making it a candidate for further medicinal studies .

The mechanism of action involves interactions with specific molecular targets related to biosynthesis and metabolism pathways, influencing processes such as cell division and differentiation in plants.

The synthesis of 6-nitroindole-3-acetic acid typically involves the nitration of indole-3-acetic acid. A common method includes:

  • Nitration Reaction: Indole-3-acetic acid is reacted with a nitrating agent like nitric acid under controlled temperature and pH to ensure selective nitration at the 6-position.
  • Industrial Production: Large-scale production may utilize continuous flow reactors to achieve higher yields and purity, often incorporating environmentally friendly reagents .

6-Nitroindole-3-acetic acid has diverse applications across several fields:

  • Chemistry: It serves as a precursor for synthesizing various indole derivatives with pharmaceutical potential.
  • Biology: Investigated for its effects on plant growth and hormone interactions.
  • Medicine: Explored for potential therapeutic uses due to its biological activity.
  • Industry: Used in the production of dyes and pigments .

Research into the interactions of 6-nitroindole-3-acetic acid focuses on its effects on plant hormone signaling pathways. This compound influences cellular processes related to growth regulation, making it significant in studies concerning plant physiology and development. Additionally, its potential effects on inflammation and cancer pathways are subjects of ongoing research in medicinal chemistry .

Several compounds share structural similarities with 6-nitroindole-3-acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeatureUnique Aspect
Indole-3-acetic acidNo nitro groupMost common naturally occurring auxin
5-Nitroindole-3-acetic acidNitro group at 5-positionDifferent biological activity profile
6-Aminoindole-3-acetic acidAmino group instead of nitroPotentially different pharmacological properties
Indole-2-carboxylic acidCarboxylic group at 2-positionDifferent reactivity due to carboxylic nature

Each compound exhibits distinct biological activities and chemical reactivities, contributing to their unique roles in research and applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.04840674 g/mol

Monoisotopic Mass

220.04840674 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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